molecular formula C7H12O3 B1330201 Methyl 3-oxohexanoate CAS No. 30414-54-1

Methyl 3-oxohexanoate

Cat. No. B1330201
CAS RN: 30414-54-1
M. Wt: 144.17 g/mol
InChI Key: SJPCQNABHNCLPB-UHFFFAOYSA-N
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Description

Methyl 3-oxohexanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, where the hydrogen in the carboxyl group is replaced by an alkyl or aryl group. Methyl 3-oxohexanoate specifically contains a methyl ester functional group and a ketone functional group within a six-carbon chain.

Synthesis Analysis

The synthesis of methyl 3-oxohexanoate and its derivatives can be achieved through various chemical reactions. For instance, the asymmetric hydrogenation of methyl 3,5-dioxohexanoate using a Ru-binap complex catalyst leads to the formation of anti 3,5-dihydroxyester, which can be further converted into unsaturated lactones . Additionally, methyl 3-oxohexanoate derivatives can be synthesized from 2-cyclohexen-1-one using protocols such as Schreiber's unsymmetrical ozonolysis . Moreover, Michael-Wittig reactions involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate can yield highly functionalized cyclohexenonedicarboxylates .

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-oxohexanoate can be elucidated using various spectroscopic and diffractometric techniques. For example, the molecular structures of 1,2-oxazines derived from 3-methylcyclohexanone have been determined, showing diastereoisomers with cis-fused ring conformations . Similarly, the molecular and crystal structures of derivatives such as 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone have been confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography .

Chemical Reactions Analysis

Methyl 3-oxohexanoate and its analogs participate in various chemical reactions. Intramolecular cyclization of 3,4-epoxy alcohols can lead to oxetane formation . Additionally, the compound can act as a precursor for trifluoromethylating agents, as seen with methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, which can react with organic halides to yield trifluoromethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-oxohexanoate derivatives can be inferred from related compounds. For instance, the crystal structure of a 4'-hydroxy derivative of a cyclohexanone compound reveals an asymmetric chair conformation with specific puckering parameters, which can influence the compound's reactivity and physical properties . Additionally, the fast and green synthesis of hexahydroquinolines using ultrasound suggests that methyl 3-oxohexanoate derivatives can be synthesized under environmentally friendly conditions, which may also affect their physical state and solubility .

Scientific Research Applications

1. Synthesis and Analysis in Organic Chemistry

Methyl 3-oxohexanoate and its derivatives are utilized in various synthetic processes in organic chemistry. For instance, a study by Balo, Fernández, García‐Mera, and López (2000) discussed the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a compound with anti-inflammatory properties and applications as a fluorescent probe and an intermediate in the synthesis of fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000). Similarly, the study by Zhao Yu (2010) focused on synthesizing Methyl 3-(2-oxo-cyclohexyl)propionate, a derivative of Methyl 3-oxohexanoate, for use in tobacco flavoring (Zhao Yu, 2010).

2. Application in Bioreduction and Biocatalysis

Methyl 3-oxohexanoate is used in bioreduction processes. Ramos et al. (2011) demonstrated the use of various microorganism strains to reduce ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate, highlighting the potential of using biological systems for chemical transformations (Ramos et al., 2011).

3. Analysis of Reaction Kinetics and Products

The compound and its variants have been studied for their reaction kinetics and products in different chemical processes. For instance, the work by Aschmann, Arey, and Atkinson (2011) examined the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, arelated compound, revealing insights into its atmospheric degradation and potential environmental impacts (Aschmann, Arey, & Atkinson, 2011).

4. Study of Molecular Structures and Conformation

The molecular structure and conformational properties of related compounds, such as 1-methyl-1-silacyclohexane, have been studied using techniques like gas electron diffraction and quantum chemical calculations. This research by Arnason et al. (2002) contributes to the understanding of the structural and conformational dynamics of silicon-containing rings, which is relevant to the study of Methyl 3-oxohexanoate derivatives (Arnason et al., 2002).

5. Catalysis and Chemical Process Optimization

Methyl 3-oxohexanoate and its derivatives have applications in catalysis and process optimization. For example, the study by Rezende et al. (2008) used genetic algorithms to optimize an industrial chemical process involving the hydrogenation of o-cresol to produce 2-methyl-cyclohexanol, demonstrating the compound's relevance in industrial catalysis (Rezende et al., 2008).

Safety And Hazards

“Methyl 3-oxohexanoate” is classified as a combustible liquid . Precautionary measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

methyl 3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCQNABHNCLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184500
Record name Methyl 3-oxohexanoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3-oxohexanoate

CAS RN

30414-54-1
Record name Hexanoic acid, 3-oxo-, methyl ester
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Synthesis routes and methods I

Procedure details

77.8 g (1.05 mol) of calcium hydroxide were placed in 550 ml of methylene chloride, and 116 g (1.0 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 20 minutes, with vigorous stirring. Stirring was then continued for half an hour. 122.6 g (1.15 mol) of butyryl chloride were then metered into the thick suspension at a temperature of 30° to 35° C. over 1.5 hours. Stirring was then continued for 2 hours at 40° C. 56.2 g (1.05 mol) of ammonium chloride in 350 ml of water were then added to the reaction mixture at 30° C. and the resulting mixture was stirred for half an hour. After the pH had been adjusted to 8.9-9.0 by the addition of aqueous ammonia, the mixture was stirred for a further 3 hours at 30° to 35° C. The reaction mixture was then acidified with concentrated hydrochloric acid (pH 0.5-1.0) and washed with sodium bicarbonate solution and water. After separation of the aqueous phase, the methylene chloride was distilled off on an evaporator. This gave 134 g (GC purity 84%) of methyl butyrylacetate as a yellowish liquid (yield 78%).
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
116 g
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reactant
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Quantity
122.6 g
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reactant
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56.2 g
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reactant
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Quantity
350 mL
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550 mL
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

56 g (1 mol) of calcium oxide were placed in 650 ml of methylene chloride, and 116 g (1 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 0.5 hour. Stirring was then continued for 1 hour at this temperature. 116 g (1.05 mol) of butyryl chloride were then metered in at a temperature of 30°-35° C. over one hour and stirring was then continued for 3 hours at this temperature. 54 g (1 mol) of ammonium chloride in 300 ml of water were then added to the viscous suspension at 30° C. and the resulting mixture was stirred for 30 minutes. The pH of the reaction mixture was adjusted to 9 with aqueous ammonia and stirring was continued for 3 hours at 30° C. After the reaction mixture had been acidified with concentrated hydrochloric acid (pH<1), it was washed with sodium bicarbonate solution and water. After separation of the water phase, the solvent was distilled off on an evaporator. This gave 141 g (GC purity 73%) of methyl butyrylacetate (yield 71%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
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54 g
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reactant
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Quantity
300 mL
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650 mL
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Synthesis routes and methods III

Procedure details

44.4 g of sodium hydride suspension (60% in paraffin oil) is introduced into 1500 ml of THF, and 107.5 ml of acetoacetic acid methyl ester 3 is added under nitrogen at 0° C. After 10 minutes, 440 ml of n-butyllithium solution (2.5 M in hexane) is then added in drops, and it is stirred for another 30 minutes at 0C. Now, 88.9 ml of iodoethane is added, and it is stirred overnight at room temperature. For working-up, it is again cooled to 0° C. and neutralized with 4N hydrochloric acid. The organic phase is diluted with ethyl acetate, washed with thiosulfate solution and sodium chloride solution, dried on sodium sulfate and concentrated by evaporation. The residue is then chromatographed on silica gel with ethyl acetate/hexane, whereby 95.13 g of title compound 13 is obtained as a colorless oil.
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
107.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
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reactant
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88.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxohexanoate
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Reactant of Route 5
Methyl 3-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-oxohexanoate

Citations

For This Compound
177
Citations
S Lüdeke, M Richter, M Müller - Advanced Synthesis & …, 2009 - Wiley Online Library
Regioselective reduction of the 5‐keto group of tert‐butyl 4‐methyl‐3,5‐dioxohexanoate (1) leads to a stereodiad of tert‐butyl 5‐hydroxy‐4‐methyl‐3‐oxohexanoate (2). Alcohol …
Number of citations: 49 onlinelibrary.wiley.com
SY Mohamed, N Naser, G Fioroni, J Luecke, Y Kim… - Combustion and …, 2023 - Elsevier
… governed by the β-radical (on the same carbon as the OH group) chemistry which mainly terminated via the less reactive chain propagation pathway to methyl-3-oxohexanoate + HO 2 . …
Number of citations: 2 www.sciencedirect.com
H Wilkes, R Rabus, T Fischer, A Armstroff… - Archives of …, 2002 - Springer
… Detection of 2-methylhex-2-enoate, 3-hydroxy-2-methylhexanoate and 2-methyl-3-oxohexanoate provides evidence for another round of β-oxidation. Preservation of the latter despite its …
Number of citations: 196 link.springer.com
Y Ensari, G de Almeida Santos, AJ Ruff… - Enzyme and Microbial …, 2020 - Elsevier
… Subsequently, the whole cell catalyst for the synthesis of methyl 3-hydroxyhexanoate and methyl 3-oxohexanoate was constructed by combining the engineered P450 BM3 and …
Number of citations: 9 www.sciencedirect.com
J Küppers, N Mitschke, S Heyen, R Rabus… - …, 2020 - Wiley Online Library
… The methyl esters of 2-methyl-3-oxohexanoate and 3-hydroxy-2-methylhexanoate were similarly prepared from butanoyl chloride and Meldrum's acid. However, methyl (E)-2-methyl-2-…
PT Baraldi, PHG Zarbin, PC Vieira, AG Corrêa - Tetrahedron: Asymmetry, 2002 - Elsevier
… The key step of our synthetic route is the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate with Saccharomyces cerevisiae to its corresponding (S)-alcohol in good yield and high …
Number of citations: 38 www.sciencedirect.com
M Kallergi, D Kalaitzakis, I Smonou - 2011 - Wiley Online Library
… Many enzymes showed activity towards the reduction of methyl 3-oxohexanoate (2) and 2-pentanone (3). Depending on the enzyme, substrates 2 and 3 were reduced stereoselectively, …
S ITO, N SAITO, K HATAKEDA, Y IKUSHIMA… - Journal of Japan Oil …, 1984 - jstage.jst.go.jp
A convenient synthesis of Muscalure(cis-9-tricosene)(3), the sex pheromone of house fly (Musca domestics L.), is described. Methyl 3-oxohexanoate(1) was alkylated with 1-chloro-cis-9-…
Number of citations: 1 www.jstage.jst.go.jp
PS Cl - previous review see J. Organomet. Chem., 36Ot1989) … - Elsevier
… Fluorinated carbanions were produced by palladium catalyzed decomposition of ally1 perfluoro-2-methyl-3-oxohexanoate[80]. 3. Alkylation of Olefins Oxidative addition of aryl and vinyl …
Number of citations: 3 www.sciencedirect.com
BA McAndrew, G Riezebos - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Thus but2-en-1-01 could isomerise to but-3-en-2-01, which on treatment with ethyl 5-methyl-3-oxohexanoate (8) would yield l-methylallyl 5-methyl-3-oxohexanoate (2). Pyrolysis would …
Number of citations: 10 pubs.rsc.org

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